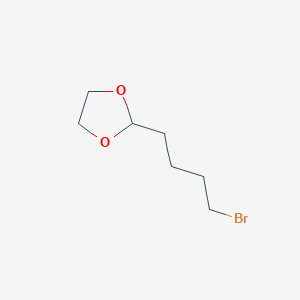
2-(4-Bromobutyl)-1,3-dioxolane
Übersicht
Beschreibung
Comprehensive Analysis of “2-(4-Bromobutyl)-1,3-dioxolane”
The compound 2-(4-Bromobutyl)-1,3-dioxolane is a brominated organic molecule that is structurally related to 1,3-dioxolane derivatives. These derivatives are known for their applications in various chemical syntheses and as intermediates in the production of polymers and other organic compounds. Although the specific compound 2-(4-Bromobutyl)-1,3-dioxolane is not directly mentioned in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential applications.
Synthesis Analysis
The synthesis of 1,3-dioxolane derivatives typically involves the reaction of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . For brominated derivatives, such as 2-(4-Bromobutyl)-1,3-dioxolane, a bromination step is necessary. This can be achieved by reacting the corresponding alcohol or alkene with a brominating agent like elemental bromine or dibromotriphenylphosphorane . The synthesis procedures are often optimized to achieve high yields and selectivity for the desired product.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives consists of a five-membered ring with two oxygen atoms. In the case of 2-(4-Bromobutyl)-1,3-dioxolane, the presence of a 4-bromobutyl group would influence the physical and chemical properties of the molecule, such as its boiling point, solubility, and reactivity. The bromine atom would also make the compound susceptible to further chemical transformations, such as nucleophilic substitution reactions .
Chemical Reactions Analysis
Brominated 1,3-dioxolane derivatives can undergo various chemical reactions. They can participate in coupling reactions, serve as precursors for the formation of heterocyclic systems, and be used in the synthesis of phospholane oxides . The bromine atom in these compounds acts as a good leaving group, allowing for substitution reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Physical and Chemical Properties Analysis
The physical properties of 2-(4-Bromobutyl)-1,3-dioxolane, such as melting point, boiling point, and density, would be influenced by the presence of the bromine atom and the butyl chain. These properties are crucial for determining the conditions under which the compound can be handled and used in chemical syntheses. The chemical properties, including reactivity and stability, are also important. Brominated 1,3-dioxolane derivatives are generally stable under normal conditions but can react with nucleophiles or eliminate to form alkenes under the right conditions .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“2-(4-Bromobutyl)-1,3-dioxolane” is used in organic synthesis and the production of pharmaceuticals . It can react with 1-phenyl-piperazine to produce N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . It is also used to synthesize B-cyclodextrin derivatives .
Results or Outcomes
The outcomes of these reactions would be the production of compounds such as N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide and B-cyclodextrin derivatives . These compounds could have various applications in their own right, depending on their properties.
2. Synthesis of 1H-Isoindole-1,3(2H)-dione
Summary of the Application
“2-(4-Bromobutyl)-1,3-dioxolane” can be used to synthesize "1H-Isoindole-1,3(2H)-dione" . This compound has a molecular weight of 282.133 .
Results or Outcomes
The outcome of this reaction would be the production of "1H-Isoindole-1,3(2H)-dione" . This compound could have various applications in its own right, depending on its properties.
3. Synthesis of 2-(4-Bromobutyl)oxirane
Summary of the Application
“2-(4-Bromobutyl)-1,3-dioxolane” can also be used to synthesize "2-(4-Bromobutyl)oxirane" . This compound has a molecular formula of C6H11BrO .
Results or Outcomes
The outcome of this reaction would be the production of "2-(4-Bromobutyl)oxirane" . This compound could have various applications in its own right, depending on its properties.
4. Synthesis of N-(4-Bromobutyl)phthalimide
Summary of the Application
“2-(4-Bromobutyl)-1,3-dioxolane” can be used to synthesize "N-(4-Bromobutyl)phthalimide" . This compound has a molecular formula of C12H12BrNO2 .
Results or Outcomes
The outcome of this reaction would be the production of "N-(4-Bromobutyl)phthalimide" . This compound could have various applications in its own right, depending on its properties.
5. Synthesis of 4-Bromobutylphthalimide
Summary of the Application
“2-(4-Bromobutyl)-1,3-dioxolane” can also be used to synthesize "4-Bromobutylphthalimide" . This compound has a molecular formula of C12H12BrNO2 .
Results or Outcomes
The outcome of this reaction would be the production of "4-Bromobutylphthalimide" . This compound could have various applications in its own right, depending on its properties.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromobutyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZEBQZCBQLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549241 | |
| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobutyl)-1,3-dioxolane | |
CAS RN |
87227-41-6 | |
| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




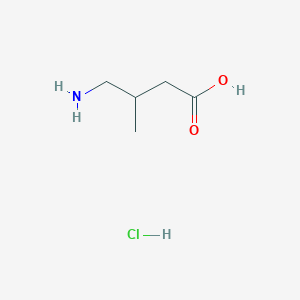
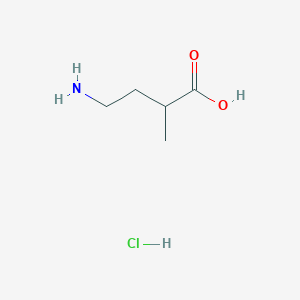


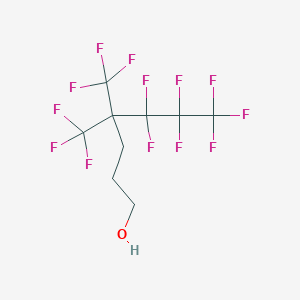
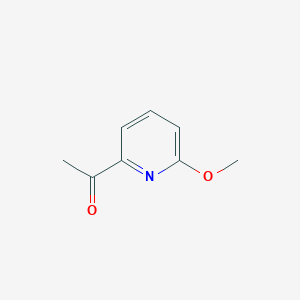
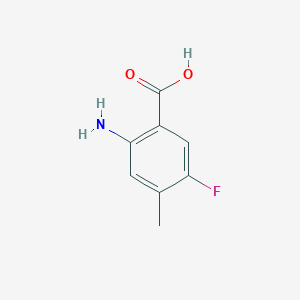


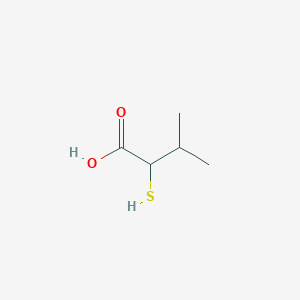
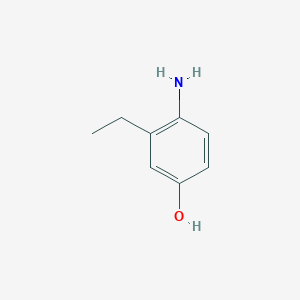
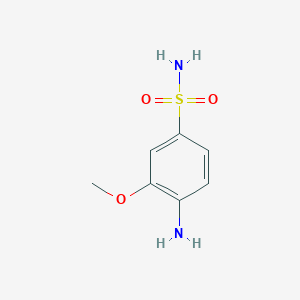
![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)